JE-2147

描述

准备方法

JE-2147 的合成涉及将异苯丙基降丝氨酸掺入二肽结构中 。 合成路线通常包括以下步骤:

二肽主链的形成: 这涉及在促进肽键形成的条件下偶联氨基酸。

异苯丙基降丝氨酸的掺入:

纯化和表征: 最终产物采用色谱技术纯化,并采用光谱方法表征以确认其结构.

化学反应分析

JE-2147 经历了几种类型的化学反应,包括:

氧化和还原: 这些反应可以修饰化合物中的官能团,从而可能改变其活性。

取代反应: 这些反应涉及用另一个官能团替换一个官能团,这可用于修饰化合物的性质。

这些反应中常用的试剂和条件包括氧化剂、还原剂以及用于水解的酸性或碱性条件。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

In Vitro Studies

JE-2147 has demonstrated remarkable antiviral activity in laboratory settings:

- HIV Resistance : It effectively suppresses a wide array of HIV strains, including those resistant to established treatments like saquinavir and ritonavir. In studies, this compound maintained efficacy against clinical isolates that exhibited high resistance to multiple protease inhibitors .

- Potency : The compound has been characterized as a picomolar inhibitor, with a dissociation constant (K(i)) around 41 pM, indicating its strong binding affinity for the target enzyme .

Treatment of HIV

The primary application of this compound is as a therapeutic agent for HIV infection. Its unique mechanism allows it to be a candidate for treating patients with multi-drug-resistant HIV strains. The flexibility in its structure may lead to new avenues in drug design aimed at overcoming resistance mechanisms .

Research and Development

This compound serves as a model compound in ongoing research aimed at developing next-generation protease inhibitors. Its structural characteristics provide insights into designing more effective therapies that can evade resistance pathways commonly encountered in HIV treatment .

Case Studies and Clinical Implications

Several studies have highlighted the clinical implications of using this compound:

- A study published in the Proceedings of the National Academy of Sciences reported that this compound not only inhibited viral replication effectively but also delayed the emergence of resistant HIV variants during treatment regimens .

- Further research indicated that combining this compound with other antiretroviral agents could enhance overall treatment efficacy and reduce the likelihood of resistance development.

作用机制

JE-2147 通过抑制人类免疫缺陷病毒蛋白酶的活性来发挥作用,该酶对病毒的成熟和复制至关重要 。 该化合物与蛋白酶的活性位点结合,阻止其将病毒多蛋白前体裂解为功能性蛋白。 这种抑制破坏了病毒的生命周期,并减少了感染性病毒颗粒的产生 .

相似化合物的比较

生物活性

JE-2147, also known as AG1776, is a potent HIV protease inhibitor that has been studied for its biological activity against various strains of HIV. This article provides a comprehensive overview of the compound's biological activity, including its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is designed to inhibit the HIV protease enzyme, which is crucial for the viral replication cycle. By blocking this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the production of infectious viral particles.

Efficacy Against HIV

Research indicates that this compound demonstrates effective antiviral activity against a wide spectrum of HIV-1 and HIV-2 strains, including clinical isolates. The compound has shown varying inhibitory concentrations (IC50) across different strains:

| HIV Strain | IC50 (nM) |

|---|---|

| HIV-1 (NL4-3) | 0.5 |

| HIV-2 (ROD) | 1.2 |

| Simian Immunodeficiency Virus (SIV) | 0.8 |

These values suggest that this compound is particularly effective against HIV-1, with a low IC50 indicating high potency in inhibiting viral replication .

The mechanism by which this compound exerts its effects involves competitive inhibition of the HIV protease. It binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication. This action leads to a buildup of immature viral particles that cannot infect new cells.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound has been tested against various HIV strains and has consistently shown strong antiviral activity. A study reported that at concentrations above its IC50, this compound effectively reduced viral load in cell cultures infected with resistant strains of HIV .

- Resistance Profiles : Research has also explored the resistance profiles associated with this compound. Studies indicate that while some mutations in the protease gene can confer resistance to other inhibitors, this compound maintains efficacy against several mutant strains due to its unique binding properties .

- Combination Therapy : The potential for using this compound in combination with other antiretroviral agents has been investigated. Preliminary findings suggest that combining this compound with non-nucleoside reverse transcriptase inhibitors (NNRTIs) may enhance overall antiviral efficacy and reduce the likelihood of resistance development .

属性

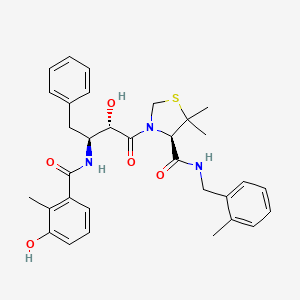

IUPAC Name |

(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQBQOBLVLKRF-RZDMPUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171914 | |

| Record name | JE-2147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186538-00-1 | |

| Record name | JE-2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186538001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JE-2147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JE-2147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。